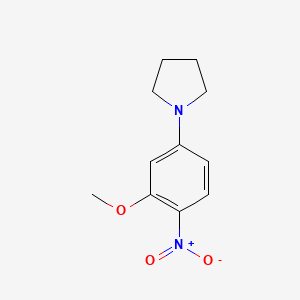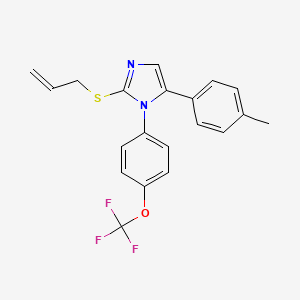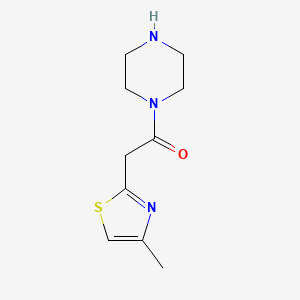![molecular formula C9H11F2N3O5 B2695474 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856096-89-3](/img/structure/B2695474.png)
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound characterized by the presence of difluoroethoxy and nitro-substituted pyrazole groups. Due to its unique structure, this compound is of significant interest in various fields of scientific research, including medicinal chemistry, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the following key steps:
Formation of the pyrazole core: The synthesis begins with the construction of the 1H-pyrazole ring system through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the nitro group: Nitration of the pyrazole ring can be achieved using concentrated nitric acid under controlled conditions to ensure selective substitution.
Attachment of the difluoroethoxy group: This step involves nucleophilic substitution reactions to introduce the difluoroethoxy substituent.
Formation of the butanoic acid side chain: This can be done via ester hydrolysis or other carboxylation methods to append the butanoic acid moiety.
Industrial Production Methods
Industrial-scale production may employ more efficient, cost-effective catalysts and solvents to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo various oxidation reactions under appropriate conditions.
Reduction: The nitro group can also be reduced to an amino group using reagents like catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions may occur at the difluoroethoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
The major products vary based on the reaction type, including aminopyrazoles from reductions and substituted pyrazoles from nucleophilic substitution.
科学研究应用
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, contributing to advancements in synthetic methodology.
Biology
In biological research, it can act as a probe or ligand for studying enzyme interactions and biological pathways.
Medicine
Industry
In the industrial sector, it can be utilized in the formulation of agrochemicals, such as herbicides or pesticides, and in the development of specialty materials.
作用机制
The compound’s effects are primarily influenced by its ability to interact with biological molecules. The nitro group and pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
3-(2,2-difluoroethoxy)-1H-pyrazole: Lacks the nitro and butanoic acid functionalities.
4-nitro-1H-pyrazole-3-carboxylic acid: Contains a carboxyl group but lacks the difluoroethoxy substituent.
Uniqueness
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid stands out due to its unique combination of functional groups, providing distinct reactivity and applications compared to its analogs.
That's the lowdown on this fascinating compound! Let's see what else we can dive into.
属性
IUPAC Name |
3-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O5/c1-5(2-8(15)16)13-3-6(14(17)18)9(12-13)19-4-7(10)11/h3,5,7H,2,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBJPQZSCOJAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride](/img/structure/B2695393.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2695395.png)


![N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2695404.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B2695405.png)
![1-(benzylsulfanyl)-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695407.png)
![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695409.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide](/img/structure/B2695410.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide](/img/structure/B2695411.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2695412.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2695413.png)
